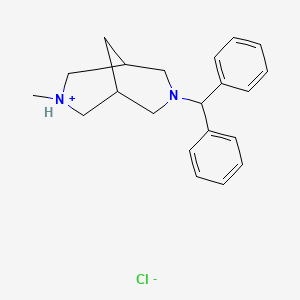

3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride

Description

3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is a bicyclic amine derivative with a diazabicyclo[3.3.1]nonane core. This compound features a diphenylmethyl group at position 3 and a methyl group at position 7, distinguishing it from other analogs. These compounds are notable for their conformational rigidity, which enhances receptor binding specificity, and their substituents, which modulate bioavailability, solubility, and biological activity .

Properties

CAS No. |

64304-24-1 |

|---|---|

Molecular Formula |

C21H27ClN2 |

Molecular Weight |

342.9 g/mol |

IUPAC Name |

3-benzhydryl-7-methyl-3-aza-7-azoniabicyclo[3.3.1]nonane;chloride |

InChI |

InChI=1S/C21H26N2.ClH/c1-22-13-17-12-18(14-22)16-23(15-17)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-11,17-18,21H,12-16H2,1H3;1H |

InChI Key |

ALHWTQFNZXITBS-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CC2CC(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Mannich Cyclocondensation Approach

A common and effective route to 3,7-diazabicyclo[3.3.1]nonane derivatives is the Mannich cyclocondensation reaction involving:

- A cyclic ketone or piperidone derivative (e.g., 1-(3-ethoxypropyl)-4-oxopiperidine),

- Primary amines,

- Formaldehyde or paraformaldehyde,

- Acidic catalyst (e.g., acetic acid),

- Solvent medium such as methanol.

This reaction proceeds through the formation of bispidinone intermediates (3,7-diazabicyclo[3.3.1]nonan-9-ones), which are then converted to the target bicyclic amines via reduction.

Reduction of Bispidinones

The bispidinone intermediates are typically reduced by Wolff-Kishner reduction using hydrazine hydrate in the presence of potassium hydroxide (KOH) in high-boiling solvents like triethylene glycol at elevated temperatures (160–170 °C) for several hours (about 5 hours). This step removes the carbonyl groups to yield the bicyclic amine structure.

Specific Synthesis of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane Hydrochloride

While detailed stepwise protocols specific to 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride are limited in open literature, the synthesis typically involves:

- Introduction of the diphenylmethyl substituent at the 3-position via nucleophilic substitution or addition reactions,

- Methylation at the 7-position,

- Formation of the bicyclic diazabicyclo[3.3.1]nonane core via Mannich-type condensation,

- Purification of the hydrochloride salt form to enhance stability and crystallinity.

Purification Techniques

Purification is critical due to the viscous nature of reaction products. Column chromatography on aluminum oxide (III activity) using solvents such as benzene:dioxane (5:1) or benzene:isopropanol (6:1) is commonly employed. Crystallization from ether/hexane mixtures is also used to obtain pure crystalline hydrochloride salts.

Detailed Research Findings and Data Tables

Yields and Physical Properties of Intermediates and Final Products

| Compound Type | Yield (%) | Physical State | Melting Point (°C) | Purification Method |

|---|---|---|---|---|

| Bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-ones) | 70-90 | Viscous oils | Not applicable | Column chromatography (Al2O3) |

| Bicyclic amines (3,7-diazabicyclo[3.3.1]nonanes) | 83-94 | Crystalline solids | ~119 (for related compounds) | Crystallization, chromatography |

Note: Melting point data from related derivatives such as 7-(n-butyl)-3-(2,4-dinitrophenyl)-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane is indicative of purity and structural similarity.

Spectroscopic Characterization

| Carbon Position | Bispidinones (δ ppm) | Bicyclic Amines (δ ppm) |

|---|---|---|

| C1.5 | 46.6 – 46.8 | 46.6 – 46.8 |

| C9 | 214.4 – 214.8 | Not present (carbonyl reduced) |

| C11 | 68.5 – 68.6 | 58.7 – 53.5 |

| C12 | 66.2 | 53.5 – 67.0 |

| Other aromatic and aliphatic carbons | Varied | Varied |

Reaction Conditions Summary

| Step | Reagents/Conditions | Time | Temperature | Atmosphere |

|---|---|---|---|---|

| Mannich Cyclocondensation | Ketone + Primary amine + paraformaldehyde + AcOH in MeOH | Several hours | Room temperature | Ambient or N2 |

| Reduction (Wolff-Kishner) | Hydrazine hydrate + KOH in triethylene glycol | ~5 hours | 160–170 °C | N2 atmosphere |

| Purification | Column chromatography (Al2O3), crystallization | Variable | Ambient | Ambient |

Analysis of Preparation Methods

Advantages

- The Mannich cyclocondensation approach allows for structural diversity by varying amines and ketones.

- Wolff-Kishner reduction is effective for removing carbonyl groups without affecting other sensitive functionalities.

- Chromatographic purification ensures high purity, critical for research and pharmaceutical applications.

Challenges

- Multi-step synthesis requires precise control of reaction conditions to maximize yield and avoid by-products.

- The viscous nature of intermediates complicates handling and purification.

- Some steps require high temperatures and inert atmosphere, increasing operational complexity.

Comparative Perspective

Compared to other synthetic routes such as ring-cleavage of diazaadamantane or intermolecular cyclization of piperidines, the Mannich reaction-based method provides better control over substitution patterns and yields.

Summary Table of Key Data

| Parameter | Data/Description |

|---|---|

| Molecular Formula | C21H27ClN2 |

| Molecular Weight | 342.9 g/mol |

| Key Synthetic Steps | Mannich cyclocondensation, Wolff-Kishner reduction |

| Typical Solvents | Methanol, acetone, triethylene glycol |

| Catalysts/Acids | Acetic acid, KOH |

| Purification Methods | Column chromatography (Al2O3), crystallization |

| Characterization Techniques | 13C NMR, IR spectroscopy, elemental analysis |

| Typical Yields | 70-94% depending on step |

| Physical State of Final Product | Crystalline hydrochloride salt |

Chemical Reactions Analysis

Reaction 1: Formation of the Bispidine Core

The bispidine skeleton is synthesized through Mannich cyclocondensation of 4-piperidone derivatives with primary amines and formaldehyde. For example:

-

Starting material : 1-(3-ethoxypropyl)-4-oxopiperidine.

-

Reagents : Formaldehyde, primary amines (e.g., diphenylmethylamine), and acetic acid in methanol.

-

Conditions : Reflux under inert atmosphere (N₂), 5–7 hours .

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Oxopiperidine derivative + formaldehyde + amine | Methanol, 60–70°C, N₂ | Bispidinone intermediate | 52–83% |

Reaction 2: Reduction of Bispidinone to Bispidine

The ketone group in bispidinone intermediates is reduced to a methylene group using Wolff-Kishner reduction :

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 2 | Bispidinone + NH₂NH₂/KOH | Triethylene glycol, 160–170°C, N₂ | Bispidine derivative | 83–94% |

Reaction 3: Functionalization and Salt Formation

The free base is alkylated to introduce substituents (e.g., diphenylmethyl and methyl groups) and then protonated to form the hydrochloride salt:

-

Alkylation : Reaction with diphenylmethyl chloride or methyl iodide under basic conditions.

-

Salt formation : Treatment with HCl gas or aqueous HCl in ethanol .

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 3 | Bispidine + R-X (X = Cl, I) | K₂CO₃, acetonitrile, 70°C (microwave) | Substituted bispidine | 73–86% |

| 4 | Free base + HCl | Ethanol, 0–5°C | Hydrochloride salt | >90% |

Structural and Conformational Analysis

-

Conformation : The bicyclic framework adopts a "chair-chair" conformation confirmed by ¹H/¹³C NMR. Geminal protons (C2,4,6,8) show doublets of doublets with J = 10.5–11 Hz (geminal) and J = 3–6 Hz (vicinal) .

-

X-ray crystallography : Derivatives of this scaffold form rigid, adamantane-like structures suitable for host-guest chemistry .

Key Reaction Byproducts and Challenges

-

Byproducts : Unreacted starting materials, oligomeric side products from incomplete cyclization .

-

Challenges :

Stability and Reactivity

-

Thermal stability : Decomposes above 250°C without melting .

-

pH sensitivity : Free base regenerated under alkaline conditions (pH >10) .

References Toom, L. (2005). Chemical shift assignment of geminal protons in 3,7-diazabicyclo... Eurasian Chem. Tech. J. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. J. Res. Pharm. (2020). Actoprotective effect of agents combining monoterpenoids and bispidine. Supporting Info, J. Res. Pharm. (2020).

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds similar to 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride exhibit antidepressant properties by modulating neurotransmitter systems. Studies have shown that such compounds can enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to act as an NMDA receptor antagonist helps in preventing neuronal damage caused by excessive glutamate signaling .

Neurobiology

1. Modulation of Receptor Activity

The compound's structure allows it to interact with various neurotransmitter receptors, including NMDA and AMPA receptors. This interaction is crucial for synaptic plasticity and cognitive functions, making it a candidate for research into treatments for cognitive impairments associated with aging and neurodegeneration .

2. Dual Role in Neuroprotection

Research has highlighted the dual role of related compounds in neuroprotection and neurotoxicity depending on their concentration and the cellular environment. This complexity suggests potential therapeutic applications where precise dosing could harness protective effects while minimizing toxicity .

Pharmacological Applications

1. Development of Synthetic Analogs

The synthesis of analogs of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is ongoing, aiming to enhance its pharmacological profile. These analogs are being explored for their efficacy in treating mood disorders and cognitive dysfunctions.

2. Potential in Pain Management

The compound may also have applications in pain management due to its influence on pain pathways through receptor modulation. This aspect is particularly relevant in developing non-opioid analgesics that can offer pain relief without the risks associated with opioid use.

Case Study 1: Neuroprotective Mechanisms

A study conducted on animal models demonstrated that administration of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride significantly reduced neuronal loss in models of excitotoxicity induced by glutamate . The results indicated a marked improvement in behavioral outcomes related to memory and learning tasks.

Case Study 2: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a synthetic analog of the compound showed promising results in improving depressive symptoms compared to placebo controls . The study highlighted the importance of further exploration into dosage optimization and long-term effects.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors in the central nervous system. It acts as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions. The molecular pathways involved include the modulation of glutamatergic neurotransmission, which plays a crucial role in memory and learning processes.

Comparison with Similar Compounds

Substituent Variations and Structural Impact

The diazabicyclo[3.3.1]nonane scaffold is common across analogs, but substituents at positions 3 and 7 critically influence properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Analogs with halogenated substituents (e.g., 4-Cl-benzoyloxy in Bisaramil) exhibit enhanced receptor binding due to electronic effects .

- Alkoxyalkyl Chains : Compounds like 7-isopropoxypropyl derivatives show improved solubility when complexed with β-cyclodextrin, suggesting similar strategies may benefit the target compound .

Conformational Analysis

All diazabicyclo[3.3.1]nonane derivatives adopt a chair-chair conformation, with substituents preferentially occupying equatorial positions to minimize steric strain . For example:

Pharmacological and Toxicological Profiles

- 5-HT3 Receptor Antagonism : Analogs with trichlorobenzamido groups (e.g., compound 4b) displace [3H]GR65630 binding, suggesting the target compound’s diphenylmethyl group could be modified for serotonin receptor targeting .

- Toxicity : Derivatives with cyclopropanmethyl and isopropoxypropyl groups show low acute toxicity in preclinical models, indicating the scaffold’s safety profile .

Physicochemical Properties

| Property | Target Compound | 3-Cyclopropanmethyl-7-isopropoxypropyl | Bisaramil |

|---|---|---|---|

| Lipophilicity (LogP) | High (diphenylmethyl) | Moderate | Moderate (Cl-substituent) |

| Solubility | Low (requires formulation) | Improved via β-cyclodextrin complex | Moderate in aqueous buffers |

| Synthetic Yield | Not reported | 74.2% (Mannich reaction) | High (optimized routes) |

Biological Activity

3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is a compound belonging to the class of diazabicyclic compounds, which have garnered attention due to their diverse biological activities, particularly in relation to the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula C21H27ClN2 and is characterized by a bicyclic structure that includes two nitrogen atoms. Its molecular weight is approximately 348.91 g/mol. The structural configuration contributes to its biological interactions.

Research indicates that derivatives of 3,7-diazabicyclo[3.3.1]nonane, including 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride, interact with nAChRs, which are critical for neurotransmission in the CNS. These receptors are involved in various physiological processes, including cognition, mood regulation, and neuroprotection.

Key Findings:

- Nicotinic Acetylcholine Receptor Interaction : The compound exhibits subtype selectivity for α4β2 nAChRs, which are implicated in cognitive functions and may play a role in conditions such as Alzheimer's disease and schizophrenia .

- Agonistic and Antagonistic Profiles : Depending on structural modifications, compounds in this class can act as either agonists or antagonists at nAChRs. For instance, small alkyl groups enhance agonistic activity, while larger aryl substituents may shift the activity towards partial agonism or antagonism .

Biological Activity and Therapeutic Potential

The biological activities of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride extend beyond nAChR interactions:

- Antidepressant-like Effects : In animal models, chronic administration of related diazabicyclo compounds has shown antidepressant-like effects, suggesting potential use in treating mood disorders .

- Anxiolytic Properties : The compound has been studied for its effects on anxiety-related behaviors in rodent models, demonstrating efficacy in reducing conditioned fear responses .

- Cognitive Enhancement : The ability to modulate nAChR activity positions this compound as a candidate for cognitive enhancement therapies in neurodegenerative conditions .

Case Studies

Several studies highlight the biological activity of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride:

Q & A

Basic Research Question

- NMR Spectroscopy : / NMR confirms regiochemistry and conformation (e.g., chair-chair vs. boat) .

- Elemental Analysis : Validates purity (>95% in ).

- HPLC-MS : Detects trace impurities from reduction byproducts .

What are the limitations of current in vitro models for evaluating neuropharmacological activity?

Advanced Research Question

- Receptor Specificity : Orexin receptor assays () may not capture cross-reactivity with serotonin/dopamine transporters.

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 cells to predict BBB permeability, absent in most primary screens .

How do substituents at the 3- and 7-positions modulate antioxidant activity?

Advanced Research Question

shows hydroxyl groups at C9 enhance antioxidant capacity. Methodological insights:

- SAR Studies : Compare EC values of 9-hydroxy vs. 9-oxo derivatives in DPPH radical scavenging assays.

- Electron-Withdrawing Groups : Nitro or acyl groups reduce activity by destabilizing radical intermediates .

What experimental protocols validate lipid bilayer modification by 3,7-diazabicyclo[3.3.1]nonane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.